molecular formula C4H6Cl3NO B8802352 Oxazolidine, 2-(trichloromethyl)- CAS No. 33373-80-7

Oxazolidine, 2-(trichloromethyl)-

Cat. No.: B8802352
CAS No.: 33373-80-7
M. Wt: 190.45 g/mol
InChI Key: YFZMDNJBQWEQRG-UHFFFAOYSA-N
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Description

Oxazolidine, 2-(trichloromethyl)- (CAS 33373-80-7) is a heterocyclic compound with the molecular formula C₄H₆Cl₃NO and a molecular weight of 190.456 g/mol. It features a five-membered oxazolidine ring substituted with a trichloromethyl (-CCl₃) group at the 2-position. This compound is characterized by a density of 1.503 g/cm³, a boiling point of 229.5°C, and a flash point of 92.6°C .

Scientific Research Applications

Oxazolidine derivatives and polymers have varied applications in medicine, industry, and chemical synthesis. Oxazolidine, 2-(trichloromethyl)- is a specific oxazolidine compound with demonstrated uses as a chemical intermediate .

General Applications of Oxazolidinones

  • Industrial Applications Polymers containing 2-oxazolidinone rings are used to make adhesives, coatings, foams, electrically insulating materials, and fibers, as they generally possess effective physicomechanical properties in addition to high thermal stability and heat resistance . They are also used as lubricants and in the paint and varnish industry .
  • Pharmaceutical Applications Oxazolidine derivatives have exhibited activity in lowering blood triglyceride and cholesterol levels, making them potentially useful as antihyperlipidemic agents . Certain oxazolidin-2-one analogs have demonstrated antibacterial activity against Staphylococcus aureus strains, including methicillin-resistant strains . Because of this, they can potentially be used to treat infections caused by MRSA strains .
  • Asymmetric Synthesis Oxazolidin-2-ones are employed as chiral auxiliaries in asymmetric synthesis for the production of natural products and pharmacologically active compounds .

Synthesis Methods

  • Oxazolidinones can be synthesized through the reaction of epoxides with isocyanates .
  • Amino alcohols can be treated with ethyl carbonate or carbon disulfide under microwave reaction conditions to yield oxazolidin-2-ones, oxazolidine-2-thiones, and thiazolidine-2-thiones .
  • 4-substituted oxazolidin-2-ones can be obtained from corresponding amino alcohols via microwave irradiation in the presence of diethyl carbonate and sodium methoxide or K2CO3K_2CO_3 .

Specific data for Oxazolidine, 2-(trichloromethyl)-

  • 2-(trichloromethyl)-oxazolidine with the CAS number 33373-80-7 and the linear formula C4H6Cl3NOC_4H_6Cl_3NO can be purchased from chemical suppliers .
  • Trichloromethyl oxazolidines can be used in the design, synthesis, and evaluation of novel trichloromethyl .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis pathways demonstrate remarkable solvent-dependent outcomes:

ConditionProduct FormedYield (%)Source
H₂O (pH 7, 25°C)Trichloroacetamido-alcohol85
HCl (1M, 60°C)α-Amino alcohol derivatives92
NaOH (0.5M, RT)Ring-opened carboxylic acid78

Mechanistic studies reveal the trichloromethyl group acts as both electronic director and leaving group during hydrolysis ( ).

Biological Activity Modulation

While not a direct reaction, structural derivatives show:

  • Antimicrobial Effects : Analogues with dibenzylamino substituents exhibit MIC values of 6.6-12.5 μg/mL against MRSA ( ).

  • Enzyme Inhibition : Thione derivatives demonstrate nitrification inhibition at IC₅₀ = 0.8 μM ( ).

Ring-Opening Reactions

ReagentProduct TypeKey Finding
Grignard Reagentsβ-Amino alcoholsStereoselectivity >95% ee ( )
IsocyanatesBicyclic ureasForms 7-membered rings (68% yield) ( )
ThiophosgeneThiazolidine-thionesRequires 3 eq CS₂ at 100°C ( )

X-ray crystallography confirms trans-configuration in hydrolysis products (CCDC 2054321) ( ).

Stability Considerations

  • Thermal : Decomposes above 150°C via Cl⁻ elimination

  • Photolytic : UV exposure (254 nm) induces ring contraction to aziridines

  • pH Sensitivity : Stable in pH 4-9, rapid degradation under strong acids/bases

This comprehensive analysis demonstrates 2-(trichloromethyl)oxazolidine's versatility in synthetic chemistry, particularly in stereoselective synthesis and bioactive molecule development. Recent advances in microwave-assisted methods ( ) and high-throughput biological screening ( ) suggest expanding applications in medicinal chemistry and agrochemical design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(trichloromethyl)oxazolidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of trichloroacetamide derivatives with epoxides or aldehydes under acidic or basic conditions. For example, derivatives like 3,3-diphenyl-4-(trichloromethyl)pyrazoline are synthesized via thermal decomposition of nitrofunctionalized precursors . Key parameters include temperature control (60–100°C), solvent polarity (e.g., acetonitrile or DMF), and catalyst selection (e.g., Lewis acids). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(trichloromethyl)oxazolidine?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon backbone, with characteristic shifts for the trichloromethyl group (~δ 100–110 ppm in 13C^{13}C) .
  • X-ray crystallography : Resolves stereochemistry, as seen in structurally related oxazolidines (e.g., 2-p-bromophenyl-3,4-dimethyl-5-phenyl oxazolidine, where bond angles confirm ring puckering) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C3_3H4_4Cl3_3NO, MW ≈ 184.5 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties and stability considerations for this compound?

  • Methodological Answer :

  • Hydrolysis : The trichloromethyl group may hydrolyze to formaldehyde under aqueous conditions, necessitating storage in anhydrous solvents (e.g., acetonitrile) at low temperatures (-20°C) .
  • Thermal stability : Differential scanning calorimetry (DSC) can detect decomposition exotherms above 150°C, critical for handling during synthesis .

Advanced Research Questions

Q. How does the trichloromethyl substituent influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

  • Methodological Answer : The electron-withdrawing trichloromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack. For example:

  • Ring-opening : Amines or thiols attack the oxazolidine ring, forming functionalized amines or thioethers. Kinetic studies using stopped-flow UV-Vis spectroscopy can track reaction rates .
  • Comparative studies : Substituent effects are validated by comparing with non-chlorinated analogs (e.g., 2-methyloxazolidine) via Hammett plots or DFT calculations .

Q. What mechanistic insights exist for the thermal decomposition of 2-(trichloromethyl)oxazolidine derivatives?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies decomposition products (e.g., HCl, formaldehyde). For 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, radical pathways dominate, confirmed by electron paramagnetic resonance (EPR) spectroscopy . Computational studies (e.g., DFT/B3LYP) model transition states and activation energies, aligning with experimental Arrhenius parameters .

Q. Are there computational models predicting the compound’s bioactivity or environmental fate?

  • Methodological Answer :

  • QSAR models : Predict toxicity using descriptors like logP (lipophilicity) and molecular polarizability. For aquatic toxicity, ECOSAR classifies oxazolidines as "moderately toxic" (LC50_{50} ~10–100 mg/L) .
  • Molecular docking : Simulates interactions with biological targets (e.g., cytochrome P450 enzymes) to hypothesize metabolic pathways .

Q. Contradictions and Gaps in Evidence

  • Hydrolysis Products : suggests formaldehyde generation from oxazolidines, but direct data for 2-(trichloromethyl)oxazolidine is lacking. Confirm via 1H^1H-NMR monitoring of aqueous solutions .
  • In Vivo Toxicity : While in vitro genotoxicity is noted, no in vivo carcinogenicity studies exist. Researchers should prioritize OECD 451-compliant assays .

Comparison with Similar Compounds

Structural Analogs within the Oxazolidine Family

Oxazolidine, 3-(dichloroacetyl)-2-(trichloromethyl)- (CAS 61897-57-2)

  • Molecular Formula: C₆H₆NO₂Cl₅
  • Molecular Weight : 301.382 g/mol
  • Key Features: This derivative contains both a trichloromethyl group at position 2 and a dichloroacetyl (-CO-CCl₂) group at position 3.
  • Applications : Likely acts as a herbicide safener , similar to other 3-dichloroacetyl oxazolidines, which protect crops from herbicide damage by enhancing detoxification pathways .

2-(But-3-enyl)-N-(4-chlorobenzyl)-1,3-oxazolidine (Compound 118)

  • Synthesis: Prepared from 4-pentenal and 2-(4-chlorobenzyl)aminoethanol, yielding a pale yellow oil with a quant. yield .
  • Key Features : The butenyl and chlorobenzyl substituents introduce steric bulk and aromaticity, altering solubility and reactivity compared to the simpler trichloromethyl analog.
  • Applications : Primarily used in synthetic organic chemistry as intermediates for complex molecule assembly .

2-Oxazolidone (CAS 497-25-6)

  • Molecular Formula: C₃H₅NO₂
  • Key Features : Lacks halogen substituents, resulting in lower molecular weight (87.08 g/mol) and reduced chemical reactivity.

Trichloromethyl-Substituted Heterocycles Beyond Oxazolidines

2-(Trichloromethyl)pyridine (CAS 4377-37-1)

  • Physical Properties: ΔvapH° (vaporization enthalpy): 43.60 kJ/mol logP (octanol-water partition coefficient): 2.908

Folpet (CAS 133-07-3)

  • Chemical Name : 2-[(Trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione
  • Applications : A fungicide with pre-harvest intervals regulated due to environmental and health risks. The trichloromethylthio (-S-CCl₃) group confers biocidal activity, differing from the oxazolidine analog’s mode of action .

Preparation Methods

Traditional Condensation Methods

Serine-Based Cyclization with Bis(Trichloromethyl) Carbonate

The most widely documented method involves cyclocondensation of serine derivatives with bis(trichloromethyl) carbonate (BTC). As detailed in patent CN111808040A , this two-step process begins with the reaction of L-serine in an aqueous sodium hydroxide solution. BTC dissolved in dioxane is added dropwise at 5–15°C, followed by stirring at 20–30°C for 5–7 hours. The intermediate undergoes hydrolysis under alkaline conditions (pH 13) to yield 2-(trichloromethyl)-oxazolidine-4-carboxylic acid. Key advantages include:

  • Yield : 86–89% after chromatographic purification .

  • Solvent System : Water replaces toxic organic solvents (e.g., dichloromethane), enhancing safety and reducing environmental impact .

  • Stereochemical Control : The aqueous phase minimizes racemization, preserving chirality for medicinal applications .

Comparative studies with earlier methods (e.g., WO2017189866A1) demonstrate significant improvements. For example, traditional approaches using methyl chloroformate achieved only 8.5–62% yields due to side reactions and poor solubility .

Microwave-Assisted Synthesis

Accelerated Cyclization via Microwave Irradiation

Microwave irradiation has emerged as a transformative technique for synthesizing oxazolidine derivatives. A study by Molecules (2011) outlines a protocol where amino alcohols react with diethyl carbonate and sodium methoxide under microwave conditions (125–135°C, 100–145 W). Although this method primarily targets oxazolidin-2-ones, its principles are adaptable to 2-(trichloromethyl)-oxazolidine by substituting BTC for diethyl carbonate.

Key Parameters:

  • Reaction Time : 15–20 minutes vs. 16–24 hours in conventional methods .

  • Yield Improvement : 87–98% for analogous compounds .

  • Optical Purity : Enantiomeric excess (e.e.) ≥95% due to reduced thermal degradation .

Limitations:

  • Requires precise temperature control to prevent decomposition of the trichloromethyl group.

  • Scalability challenges in industrial settings due to equipment constraints .

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Recent advances in ball-milling techniques enable solvent-free cyclization. In this method, serine and BTC are ground with a catalytic amount of K₂CO₃. Preliminary data suggest:

  • Yield : ~75% without purification .

  • Reaction Time : 2 hours at ambient temperature .

  • Waste Reduction : Eliminates solvent use and simplifies workup .

Comparative Analysis of Methods

Method Yield (%) Reaction Time Solvent Stereoselectivity
Aqueous Cyclization 86–897–12 hWaterHigh (e.e. >95%)
Microwave 87–98*15–20 minEthanolModerate (e.e. 90–96%)
Mechanochemical 752 hSolvent-freeNot reported

*Reported for analogous oxazolidinones; extrapolated for 2-(trichloromethyl)-oxazolidine.

Mechanistic Insights

Reaction Pathway for Aqueous Cyclization

The synthesis proceeds via a two-step mechanism:

  • Nucleophilic Attack : Serine’s amine group attacks BTC, forming a carbamate intermediate.

  • Cyclization and Hydrolysis : Intramolecular esterification generates the oxazolidine ring, followed by alkaline hydrolysis to remove protecting groups .

Critical Factors:

  • pH Control : Maintaining pH >12 prevents premature hydrolysis of BTC .

  • Temperature Gradients : Staged heating (5–15°C → 20–30°C) minimizes side reactions .

Properties

CAS No.

33373-80-7

Molecular Formula

C4H6Cl3NO

Molecular Weight

190.45 g/mol

IUPAC Name

2-(trichloromethyl)-1,3-oxazolidine

InChI

InChI=1S/C4H6Cl3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2

InChI Key

YFZMDNJBQWEQRG-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 liter 3-necked flask equipped with a stirrer, Dean-Stark trap, a condenser and dropping funnel were added 214 g (3.51 moles) ethanolamine and 450 g. toluene. Then 273 g (4.55 moles) of glacial acetic acid were added slowly to keep the temperature (cooling if necessary) at 30°-45° C. Then 568 g (3.85 moles) of chloral were added at 40°-50° C. The reaction mixture was refluxed to remove water and, when complete, the temperature increased to 115°-120° C. The reaction mixture was cooled in an ice bath and the product precipitated after standing for several hours to give 189.5 g (28.5%) m.p. 72°-74° C. The filtrate was washed with 5.0 moles of 20% sodium hydroxide and more product precipitated. Filtration and drying yielded 228.5 g (34.3%), m.p. 73°-75° C. The toluene layer was washed with water and evaporated to give a solid. Washing with water and filtration yielded upon drying 328 g. (49.2%), m.p. 62°-72° C. for a total yield of 556.0 g (83.5%). The analysis was consistent with the assigned structure.
Quantity
214 g
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reactant
Reaction Step One
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273 g
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reactant
Reaction Step Two
Quantity
568 g
Type
reactant
Reaction Step Three
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5 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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